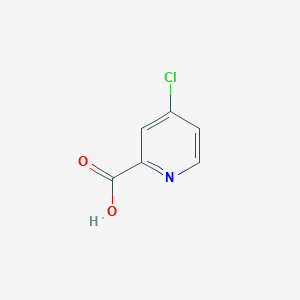

4-Chloropicolinic Acid

Übersicht

Beschreibung

4-Chloropicolinic acid (4-ClPA), also known as 4-chloropyridine-3-carboxylic acid, is an organic compound with the chemical formula C6H4ClNO2. It is a white crystalline solid that is soluble in water and alcohol. 4-ClPA is a useful intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the manufacture of optical brighteners, analytical reagents, and photographic chemicals.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

4-Amino-3,5,6-trichloropicolinic acid, a derivative of picolinic acid, has been found to be more toxic to many broad-leaved plants than other similar compounds. It shows comparable absorption by foliage, translocation, and soil-leaching characteristics. However, it retains its activity for a longer time in soil, indicating its potential as a plant growth regulator (Hamaker et al., 1963).

Biodegradation Studies

A bacterial strain LW1 from the Comamonadaceae family can utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, transforming it into 5-chloropicolinic acid. This study provides insights into the biodegradation pathways of chlorinated nitroaromatic compounds, indicating the role of 4-Chloropicolinic Acid in environmental bioremediation (Katsivela et al., 1999).

Herbicide Persistence and Degradation

Research on 6-chloropicolinic acid, a related compound, has shown its importance in understanding the persistence and degradation of herbicides in soil. This study highlights how soil temperature, organic matter, and pH significantly affect the decomposition rate of this chemical in various soil types (Meikle et al., 1977).

Electrocatalytic Dechlorination

An aqueous phase electrocatalytic hydrogenation (ECH) system based on Pd catalysts has been developed for the dechlorination of chloropicolinic acid mixtures, including this compound, into picolinic acid. This research highlights the potential of electrocatalytic methods in treating organic wastes containing chloropicolinic acids (Hong-xing et al., 2016).

Soil Handling and Storage Stability

The stability of picloram (4-amino-3,5,6-trichloropicolinic acid) in soil samples during handling and storage has been studied, emphasizing the need for reliable data on herbicide persistence and mobility in environmental monitoring and management (Evans & Norris, 1986).

Electroreduction Studies

Studies on the electroreduction of 6-chloro-2-pyridinecarboxylic acid on mercury electrodes provide insights into the electrochemical behavior of chloropicolinic acids, which is important for understanding their environmental fate and treatment options (Corredor & Mellado, 2006).

DNA Damage and Methylation

Research on picloram (4-amino-3,5,6-trichloropicolinic acid) indicates its potential to cause DNA damage and changes in DNA methylation in plants. This is significant for understanding the genetic impact of herbicides on plant health and development (Taspinar et al., 2017).

Herbicide Adsorption and Cation Interaction

The adsorption behavior of picloram (4-amino-3,5,6-trichloropicolinic acid) on silica gel surfaces and its interaction with divalent cations has been studied, providing insights into the environmental behavior and removal strategies of this herbicide (Prado et al., 2004).

Wirkmechanismus

Target of Action

4-Chloropicolinic Acid, a derivative of Picolinic Acid , primarily targets zinc transporters . These transporters play a crucial role in viral replication, packaging, and normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets, the zinc transporters, to exert its anti-infective and immunomodulatory effects . It has been shown in vitro that picolinic acid can increase interferon-dependent nitric oxide synthase (NOS) gene expression and promote the expression of macrophage inflammatory proteins (MIP), hence boosting macrophage effector activities .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of tryptophan . Achromobacter sp. f1 has been shown to be capable of complete biodegradation of 4-chloronitrobenzene . Another study revealed that the original product of 2-amino-5-chlorophenol cleavage was 2-amino-5-chloromuconic semialdehyde .

Pharmacokinetics

It’s known that the compound can be heated with thionyl chloride at 80° c for 2 hours, after which the reaction mixture is cooled to room temperature and concentrated in vacuo .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunomodulatory and anti-infective properties . Its antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral replication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, soil temperature has been found to be the most important factor influencing the decomposition rate of 6-chloropicolinic acid .

Safety and Hazards

Zukünftige Richtungen

4-Chloropicolinic Acid is an important intermediate for the synthesis of many biologically active compounds . It has potential applications in the development of new drugs and treatments, making it a subject of ongoing research .

Relevant Papers

Several papers have been published on the synthesis and applications of this compound. For instance, one study synthesized ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for many biologically active compounds, from 2-picolinic acid . Another paper discussed the synthesis of 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which have shown good inhibitory effects .

Biochemische Analyse

Biochemical Properties

It is known that picolinic acid, the parent compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context. The presence of the chlorine atom in 4-Chloropicolinic Acid may alter these interactions, potentially leading to different biochemical effects .

Cellular Effects

It is plausible that this compound could influence cell function, given its structural similarity to picolinic acid .

Molecular Mechanism

It is possible that this compound could interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other picolinic acid derivatives .

Subcellular Localization

It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMYRMGMVLMQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282514 | |

| Record name | 4-Chloropicolinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5470-22-4 | |

| Record name | 5470-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloropicolinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropicolinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

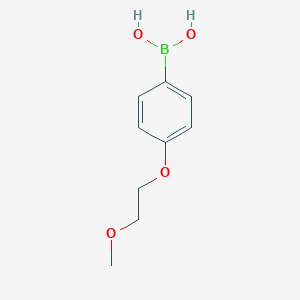

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

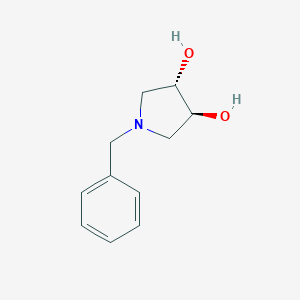

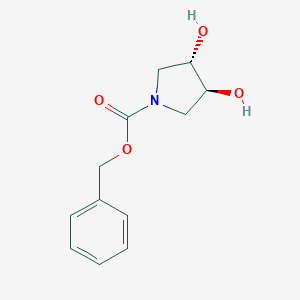

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-Chloropicolinic Acid in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for creating biologically active compounds. [] For instance, it's a key intermediate in synthesizing various substituted pyridine derivatives, including those with potential antitumor activity. [, ]

Q2: How does the structure of this compound contribute to its reactivity?

A2: The presence of both a carboxylic acid group and a chlorine atom on the pyridine ring makes this compound susceptible to various chemical transformations. [] The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents at the 4-position. [] The carboxylic acid group offers a site for further derivatization, including amide bond formation, which is often exploited in medicinal chemistry. []

Q3: Can you provide an example of how this compound has been used to develop potential drug candidates?

A3: Researchers synthesized a series of imidazole acyl urea derivatives as potential Raf kinase inhibitors using this compound as a starting material. [] These derivatives incorporated a this compound moiety linked through various chemical modifications. Notably, two compounds, 4-chloro-N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】pyridin-4-yl} 】-phenyl】carbamothioyl】benzamide and N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl} oxy】-phenyl】carbamothioyl】-3-( pyridin-3-yl) acrylamide, exhibited promising antitumor activity against the human gastric carcinoma cell line (BGC823) in vitro. []

Q4: Are there any studies exploring the metal-binding properties of this compound derivatives?

A4: Yes, this compound N-oxide and its derivatives, including 4-aminopicolinic acid N-oxide and 4-hydroxypicolinic acid N-oxide, have been investigated for their ability to form complexes with cobalt(II). [] The stability constants of these complexes were determined, providing insights into the influence of substituents on the coordination chemistry of these compounds. []

Q5: Have any studies investigated the catalytic potential of iron complexes containing this compound?

A5: Researchers explored the catalytic activity of iron complexes incorporating both this compound and 6‐methylpicolinic acid in the oxidation of alcohols using hydrogen peroxide. [] The study demonstrated the importance of ligand lability and the iron center's redox potential for effective catalytic activity. [] These findings highlight the potential of fine-tuning ligand properties in metal complexes containing this compound for specific catalytic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)